2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide
Description
Properties
IUPAC Name |
2-(2-chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-19-13-4-2-3-11(15)10(13)7-14(18)17-12(8-16)9-5-6-9/h2-4,9,12H,5-7H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVDQADUDCLASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)Cl)CC(=O)NC(C#N)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide typically involves multiple steps, starting with the preparation of the chloro-methoxyphenyl precursor. This precursor can be synthesized through a series of reactions, including halogenation and methoxylation of a phenyl ring. The subsequent steps involve the introduction of the cyano group and the cyclopropylmethyl moiety through nucleophilic substitution and cyclopropanation reactions, respectively. Industrial production methods may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can enhance binding affinity to these targets, while the cyano group may participate in hydrogen bonding or other interactions. The cyclopropylmethyl moiety can influence the compound’s overall conformation and stability, affecting its biological activity.
Comparison with Similar Compounds
Key Structural Features
The target compound’s distinctiveness lies in its 2-chloro-6-methoxyphenyl backbone and cyano(cyclopropyl)methyl side chain. Below is a comparative analysis with structurally related acetamides (Table 1):
Table 1: Structural and Functional Comparison
Mechanistic Differences
- Target Compound : Likely inhibits VLCFA elongation, similar to other chloroacetamides. The 6-methoxy group may reduce photodegradation compared to ethyl or methyl substituents .
- Alachlor : Acts via inhibition of fatty acid elongases but exhibits higher soil persistence due to methoxymethyl group .
- s-Triazine Derivatives (e.g., 2-Chloro-4-ethylamino-6-isopropylamino-s-triazine): Inhibit photosystem II, a fundamentally different mode of action .
Research Findings and Performance Metrics
Efficacy in Weed Control
- Target Compound: Limited published data, but structural analogs suggest efficacy against grasses and broadleaf weeds. The cyclopropyl group may reduce mammalian toxicity compared to alachlor’s methoxymethyl .
- Dimethenamid : Superior control of Amaranthus spp. due to thienyl group’s interaction with lipid biosynthesis enzymes .
- Alachlor : High efficacy in maize but phased out in some regions due to groundwater contamination risks .
Physicochemical Properties
- Hydrolysis Stability : The 6-methoxy group may enhance stability under acidic conditions compared to 2,6-diethyl substituents in pretilachlor .
Toxicological and Environmental Considerations
- Target Compound: No comprehensive toxicological data available.
- 2-Cyano-N-[(methylamino)carbonyl]acetamide: Limited toxicity studies highlight the need for caution; cyano derivatives can release cyanide under metabolic stress .
- Alachlor: Classified as a B2 carcinogen (EPA), underscoring the need for alternative designs like the target compound’s cyclopropyl moiety .
Biological Activity
2-(2-Chloro-6-methoxyphenyl)-N-[cyano(cyclopropyl)methyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiparasitic research. This article delves into its biological properties, including antibacterial and antifungal activities, as well as its metabolic stability and cytotoxicity.
Antimicrobial Activity
Recent studies have highlighted the compound's significant antimicrobial properties. Notably, it has demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4.5 |
| Escherichia coli | 3.0 |
| Bacillus subtilis | 6.0 |
| Pseudomonas aeruginosa | 5.5 |
These results indicate that the compound exhibits potent antibacterial activity, particularly against E. coli and S. aureus.
Antifungal Activity
In addition to its antibacterial properties, the compound has shown antifungal activity against common pathogenic fungi. The MIC values for antifungal tests are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8.0 |
| Aspergillus niger | 10.0 |
| Fusarium oxysporum | 12.5 |
The data suggest that the compound is effective against Candida albicans, which is crucial given its relevance in clinical infections.
Study on Antiparasitic Activity
A recent investigation into the antiparasitic properties of this compound revealed promising results against Cryptosporidium parvum, a significant pathogen causing gastrointestinal diseases in humans. The study utilized an in vitro model to assess the efficacy of the compound compared to standard treatments. The findings indicated that at concentrations above six times the EC₉₀, there was a significant reduction in parasite load, with an elimination rate that surpassed that of conventional therapies .
Metabolic Stability Assessment
The metabolic stability of this compound was evaluated using human liver microsomes. Results indicated a clearance rate (CL_int) of approximately 27 μL/min/mg, suggesting moderate metabolic stability which is essential for maintaining therapeutic levels in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
